molecular formula C11H19NO3Si B156806 Pyridine, 3-(triethoxysilyl)- CAS No. 129663-08-7

Pyridine, 3-(triethoxysilyl)-

Cat. No. B156806
M. Wt: 241.36 g/mol
InChI Key: DDBKHNYWLUTKDZ-UHFFFAOYSA-N
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Description

Crystal Structure Analysis

The crystal structure of pyridine has been determined to be orthorhombic with space group Pna21. The unit cell dimensions are a = 1752.4(3) pm, b = 896.9(2) pm, and c = 1135.2(2) pm at 153 K with Z = 16. A trihydrate form of pyridine also exists, which is orthorhombic with space group Pbca and unit cell dimensions a = 1244.4(3) pm, b = 1783.2(6) pm, and c = 679.1(2) pm at 223 K with Z = 8. The anhydrous structure features a noncrystallographic twofold axis arrangement in layers, and each of the four independent molecules has a molecular coordination number of 14 .

Synthesis Analysis

The synthesis of various pyridine derivatives has been explored. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols with antioxidant properties were synthesized using a low-temperature aryl bromide-to-alcohol conversion. Novel bicyclic pyridinols were prepared through multi-step strategies involving Friedel-Crafts and Diels-Alder reactions . Additionally, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine was synthesized by condensing [3-(triethoxysilyl)propyl]amine with 2-aminopyridine, leading to the formation of cross-linked organosilicon copolymers .

Chemical Reactions Analysis

The reactivity of pyridinols towards peroxyl radicals was studied, revealing that some synthesized pyridinols are highly effective phenolic chain-breaking antioxidants. These pyridinols showed indefinite stability to air oxidation, while others decomposed upon extended exposure to the atmosphere . The organosilicon copolymer derived from 2-{[3-(Triethoxysilyl)propyl]amino}pyridine exhibited anion exchange properties with respect to chlorocomplexes of various metals .

Physical and Chemical Properties Analysis

The basicities of the synthesized pyridinols were found to approach physiological pH with increasing electron density in the ring. The stability of these compounds to air oxidation varied, with some being indefinitely stable and others decomposing upon extended exposure . The 3-(Diethylboryl)pyridine compound demonstrated stability under ambient conditions and formed a cyclic tetramer with a void via intermolecular boron-nitrogen coordination bonds .

Scientific Research Applications

Synthesis of Organosilicon Polymers

One of the notable applications of Pyridine, 3-(triethoxysilyl)- derivatives is in the synthesis of organosilicon polymers. For instance, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, synthesized through the condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine, leads to the creation of cross-linked organosilicon copolymers. These polymers exhibit anionic properties in the presence of hydrochloric acid, demonstrating affinity towards chlorocomplexes of metals like gold(III), platinum(IV), palladium(II), and rhodium(III) (Belousova et al., 2001).

Mesoporous Materials from Carbazoles

Another application involves the use of Pyridine, 3-(triethoxysilyl)- in the synthesis of mesoporous materials. A procedure leveraging bis(pyridine)iodonium tetrafluoroborate for diiodination of carbazoles, followed by rhodium-catalyzed disilylation with triethoxysilane, yields 3,6-bis(triethoxysilyl)carbazoles. These compounds serve as precursors for sol–gel polymerization, leading to the creation of mesoporous materials (Maegawa et al., 2006).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, Pyridine, 3-(triethoxysilyl)- derivatives facilitate various chemical transformations. For instance, the sol–gel method has been employed to heterogenize CH3ReO3 inside porous hybrid silica matrices using 1,4-bis(triethoxysilyl)benzene and 4-((3-triethoxysilyl)propylamino)pyridine hydrochloride as co-condensation agents. These materials act as stable and recyclable catalysts for the epoxidation of olefins, showcasing the versatility of Pyridine, 3-(triethoxysilyl)- in catalytic applications (Dallmann & Buffon, 2000).

Charge Storage in Memory Devices

The compound has also found application in the electronics industry, particularly in the development of memory devices. Functional materials bridging a pyridyl ring and a triethoxysilyl group have been investigated as charge-storage interface materials in nonvolatile organic field-effect transistor (OFET) memory devices. These studies highlight the potential of Pyridine, 3-(triethoxysilyl)- derivatives in enhancing memory performance through structural modifications (Zheng et al., 2021).

Adsorbents for Wastewater Treatment

Finally, Pyridine-functionalized mesoporous silica, prepared through the condensation of tetraethoxysilane (TEOS) and N-(3-(triethoxysilyl)propyl)isonicotinamide, has been utilized as an adsorbent for removing dyestuffs from wastewater. Its large surface area and the high affinity of pyridine groups for acid dyestuffs make it an effective solution for water treatment applications (Yan et al., 2006).

Future Directions

Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

triethoxy(pyridin-3-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-8-7-9-12-10-11/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBKHNYWLUTKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CN=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459860
Record name Pyridine, 3-(triethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(triethoxysilyl)-

CAS RN

129663-08-7
Record name Pyridine, 3-(triethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Li, B Yan - Solid state sciences, 2009 - Elsevier
Two kinds of Schiff-base-functionalized organic–inorganic mesoporous luminescent hybrid materials have been obtained by co-condensation of tetraethyl orthosilicate and the …
Number of citations: 18 www.sciencedirect.com
H Qiu, L Loukotková, P Sun, E Tesařová… - … of Chromatography a, 2011 - Elsevier
New stationary phases for hydrophilic interaction liquid chromatography (HILIC) were synthesized by covalently attaching native cyclofructan 6 (CF6) to silica gel. The chromatographic …
Number of citations: 87 www.sciencedirect.com
DA Spudeit, MD Dolzan, ZS Breitbach… - … of Chromatography A, 2014 - Elsevier
This work reports a comparison of HPLC separations of enantiomers with chiral stationary phases (CSPs) prepared by chemically bonding cyclofructan-6, functionalized with isopropyl …
Number of citations: 87 www.sciencedirect.com
MD Dolzan, DA Spudeit, ZS Breitbach… - … of Chromatography a, 2014 - Elsevier
A new HILIC stationary phase comprised of native cyclofructan-6 (CF6) bonded to superficially porous silica particles (2.7 μm) was developed. Its performance was evaluated and …
Number of citations: 53 www.sciencedirect.com
B Pellegrene, MD Soucek - Journal of Coatings Technology and Research, 2021 - Springer
The effect of relative humidity on the curing of alkoxysilane functional alkyds and reactive diluents was evaluated. Alkoxysilane functional alkyds and tung oil-based reactive diluents …
Number of citations: 1 link.springer.com
Y Guo - 2018 - theses.lib.polyu.edu.hk
The study focuses on the synthesis of reactive sulfobetaine antibacterial agents which are used in cotton fabrics to solve the problems in bacterial multi-drug resistance, bacterial …
Number of citations: 2 theses.lib.polyu.edu.hk
H Qiu - 2013 - rc.library.uta.edu
High performance liquid chromatography (HPLC) has proven to be the most widely applicable and versatile technique in separation science. Hydrophilic interaction liquid …
Number of citations: 0 rc.library.uta.edu
L Dai, Q Zhang, H Gu, K Cai - Journal of Materials Chemistry B, 2015 - pubs.rsc.org
Yolk–shell mesoporous silica nanoparticles (YMSNs) were synthesized via a facile approach. The YMSNs displayed a relatively uniform size, good dispersity and hemocompatibility. …
Number of citations: 25 pubs.rsc.org
BA Pellegrene - 2019 - search.proquest.com
Alkyds, one of the most commonly used binders for coating systems, are modified polyesters derived from seed oils. They find utility in several coating applications, including …
Number of citations: 3 search.proquest.com

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